[3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanol
Overview
Description
[3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanol is an organic compound that belongs to the class of pyrazoles It is characterized by the presence of a pyrazole ring substituted with a chlorophenyl group and a phenyl group, along with a hydroxymethyl group at the fourth position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanol typically involves the reaction of 3-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the reduction of the aldehyde group to a hydroxymethyl group using a reducing agent such as sodium borohydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form the corresponding alcohol or amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Materials Science: It can be incorporated into polymer matrices to enhance their thermal and mechanical properties.
Biology and Medicine:
Pharmacology: The compound has potential as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study the interactions of pyrazole derivatives with biological macromolecules.
Industry:
Agrochemicals: The compound can be used as an intermediate in the synthesis of pesticides and herbicides.
Dyes and Pigments: It can be used as a precursor in the synthesis of dyes and pigments with specific properties.
Mechanism of Action
The mechanism of action of [3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanol depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the chlorophenyl and phenyl groups can enhance its binding affinity and selectivity towards the target. The hydroxymethyl group can participate in hydrogen bonding interactions, further stabilizing the compound-target complex.
Comparison with Similar Compounds
- [3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanol
- [3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methanol
- [3-(3-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methanol
Comparison:
- Structural Differences: The position and type of substituents on the phenyl ring can significantly affect the compound’s chemical and physical properties.
- Reactivity: The presence of different substituents can influence the compound’s reactivity in various chemical reactions.
- Applications: While similar compounds may have overlapping applications, their specific properties can make them more suitable for certain uses. For example, the presence of a bromine atom instead of chlorine can enhance the compound’s reactivity in nucleophilic substitution reactions.
Properties
IUPAC Name |
[3-(3-chlorophenyl)-1-phenylpyrazol-4-yl]methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c17-14-6-4-5-12(9-14)16-13(11-20)10-19(18-16)15-7-2-1-3-8-15/h1-10,20H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQROMNALDTACC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)Cl)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401229837 | |
Record name | 3-(3-Chlorophenyl)-1-phenyl-1H-pyrazole-4-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401229837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36640-57-0 | |
Record name | 3-(3-Chlorophenyl)-1-phenyl-1H-pyrazole-4-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36640-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Chlorophenyl)-1-phenyl-1H-pyrazole-4-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401229837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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